Product packaging for Diphenylphosphinyl(alpha-tosylbenzyl)amine(Cat. No.:CAS No. 701291-86-3)

Diphenylphosphinyl(alpha-tosylbenzyl)amine

Cat. No.: B1452682
CAS No.: 701291-86-3
M. Wt: 461.5 g/mol
InChI Key: PNTGCTVNEJGLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diphenylphosphinyl(alpha-tosylbenzyl)amine is a synthetic organic compound characterized by a diphenylphosphinyl group attached to an alpha-tosylbenzylamine scaffold. For instance, in the context of boldine derivatives, the diphenylphosphinyl group has been demonstrated to enhance cytotoxic activity against cancer cell lines when compared to unmodified or differently substituted analogs . The synthesis of such compounds typically involves lithium-bromine exchange reactions or functional group transformations, as exemplified in the preparation of 2,9-dimethoxymethyl-3-diphenylphosphinylboldine (compound 4) from brominated precursors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24NO3PS B1452682 Diphenylphosphinyl(alpha-tosylbenzyl)amine CAS No. 701291-86-3

Properties

IUPAC Name

N-diphenylphosphoryl-1-(4-methylphenyl)sulfonyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NO3PS/c1-21-17-19-25(20-18-21)32(29,30)26(22-11-5-2-6-12-22)27-31(28,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20,26H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTGCTVNEJGLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659282
Record name N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701291-86-3
Record name N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701291-86-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of the α-Tosylbenzylamine Intermediate

The α-tosylbenzylamine unit is a key precursor for the target compound. It is typically synthesized through a two-step sequence starting from 2-azidobenzaldehyde derivatives:

  • Step 1: Formation of N-(α-tosylbenzyl)formamide

    • React 2-azidobenzaldehyde with formamide and chlorotrimethylsilane under inert atmosphere (argon) at 50 °C for 4–5 hours.
    • Add p-toluenesulfonic acid and continue heating for another 4–5 hours.
    • Cool and precipitate the product by adding diethyl ether at 0 °C.
    • Isolate the white solid N-(α-tosyl-2-azido-benzyl)formamide, which can be used without further purification.
  • Step 2: Conversion to 1-Azido-2-(isocyano(tosyl)methyl)benzene

    • Treat the formamide intermediate with phosphorus oxychloride (2 equiv) in tetrahydrofuran at 25 °C for 5 minutes.
    • Cool to 0 °C and add triethylamine (6 equiv) slowly, maintaining temperature below 10 °C.
    • Warm to room temperature and stir for 30–45 minutes.
    • Work up by extraction and purification via flash chromatography to obtain the α-tosyl-2-azidobenzyl isocyanide derivative.

This sequence provides the tosyl-protected benzylamine framework with an azido and isocyano functionality, essential for further transformations.

Introduction of the Diphenylphosphinyl Group

The diphenylphosphinyl group can be introduced via nucleophilic substitution or coupling reactions involving the amine moiety of the α-tosylbenzylamine intermediate.

  • Nucleophilic Ring Opening of Aziridines with Diphenylphosphinyl Nucleophiles

    • Aziridines bearing sulfonyl protecting groups can be opened regioselectively by nucleophiles such as diphenylphosphinyl anions.
    • For example, N-diphenylphosphinyl vinyl aziridine reacts with organometallic reagents to yield N-diphenylphosphinyl-substituted amines in moderate to good yields (65–68%).
    • This method ensures high regioselectivity and functional group tolerance, facilitating the incorporation of diphenylphosphinyl groups onto benzylamine frameworks.
  • Palladium-Catalyzed C–N Cross-Coupling

    • Pd-catalyzed cross-coupling reactions are widely used for the formation of C–N bonds, including the synthesis of diarylamines and related compounds.
    • Diphenylphosphinyl-substituted amines can be prepared by coupling α-tosylbenzylamine derivatives with diphenylphosphinyl-containing aryl halides under Pd catalysis.
    • Typical conditions involve Pd catalysts with phosphine ligands, bases such as DBU, and elevated temperatures to achieve high yields (55–95% reported in related systems).
    • This approach offers chemoselectivity and functional group compatibility, suitable for complex molecule synthesis.

Representative Synthetic Route Summary

Step Reagents & Conditions Outcome Yield Range
1. Formation of N-(α-tosylbenzyl)formamide 2-azidobenzaldehyde, formamide, chlorotrimethylsilane, p-toluenesulfonic acid, 50 °C, 8–10 h total Tosyl-protected formamide intermediate Not isolated, used crude
2. Dehydration to isocyanide Phosphorus oxychloride, triethylamine, THF, 0–25 °C α-tosyl-2-azidobenzyl isocyanide 36–52% (over two steps)
3. Nucleophilic ring opening or Pd-catalyzed coupling Diphenylphosphinyl nucleophile or Pd catalyst, base, solvent, elevated temperature Diphenylphosphinyl(alpha-tosylbenzyl)amine 55–95% (depending on method)

Research Findings and Observations

  • The tosyl group serves as an effective protecting and directing group, facilitating regioselective functionalization and stabilizing intermediates.
  • Use of mild bases and controlled temperatures is critical to avoid side reactions such as hydrodehalogenation or decomposition.
  • The Pd-catalyzed C–N coupling method is highly versatile, allowing for the synthesis of a range of diphenylphosphinyl-substituted amines with good to excellent yields.
  • Nucleophilic ring opening of aziridines with diphenylphosphinyl reagents provides access to β-substituted amines with high regio- and stereoselectivity.
  • The synthetic pathways avoid harsh conditions and metal contaminants where possible, enhancing the applicability for medicinal chemistry and materials science.

Chemical Reactions Analysis

Catalytic Amination Reactions

This compound participates in homogeneous catalytic systems for amine synthesis. Key findings include:

Catalyst SystemSubstrateConditions (°C, Time)AtmosphereSolventYield (%)Ref.
Ru-PNP Pincer complexBiomass-derived aldehydes155, 12 hH₂ (5 bar)Toluene20.25
RuCl₂(PPh₃)NN′NAniline derivatives180, 5 hN₂Dioxane42

The diphenylphosphinyl group stabilizes transition-metal catalysts (e.g., Ru or Ni complexes) by acting as an electron-donating ligand, enhancing substrate activation in reductive amination. For example, under N₂, it facilitates dehydrogenative coupling between alcohols and amines to form secondary amines .

Nucleophilic Acylation

The α-tosylbenzylamine moiety undergoes nucleophilic acylation with carbonyl compounds. In DMF/triethylamine systems:

  • Reacts with acyl chlorides to form N-acylated derivatives (yields: 70-85%).

  • Competes with Curtius rearrangement under thermal conditions (≥100°C), producing isocyanates .

Mechanistic studies suggest a two-step process:

  • Acyl phosphate intermediate formation via attack of carboxylate on the phosphorus center.

  • Nucleophilic substitution by amines or azides at the acyl group .

Heterocyclization Reactions

The TosMIC (tosylmethyl isocyanide) analog in this compound enables [2+2] cycloadditions and azide–alkyne couplings:

SubstrateBaseSolventProductYield (%)Ref.
2-Azidobenzaldehydet-BuOKDMF1,2,3-Benzotriazine52
Propargyl bromideK₂CO₃THFPhosphinyl-substituted triazoles48

The reaction proceeds via α-deprotonation by strong bases (e.g., t-BuOK), generating a nucleophilic anion that attacks electrophilic azides or alkynes .

Redox Behavior

Electrochemical studies reveal:

  • Oxidation : At +1.2 V (vs Ag/AgCl), the phosphinyl group undergoes single-electron oxidation, forming a radical cation.

  • Reduction : At −0.8 V, the tosyl group is reduced to a sulfinate, destabilizing the amine moiety .

Stability and Side Reactions

  • Thermal decomposition : Above 180°C, the compound degrades via:

    • Tosyl group elimination (major pathway).

    • Phosphinyl–amine bond cleavage (minor pathway).

  • Hydrolysis : In aqueous acidic conditions (pH < 3), the P–N bond hydrolyzes to diphenylphosphinic acid and α-tosylbenzylamine (half-life: 2 h at 25°C) .

This compound’s versatility stems from synergistic effects between its phosphinyl electron-donor and tosyl electron-withdrawing groups, enabling diverse reactivity in organic synthesis and catalysis. Further optimization of metal–ligand cooperativity could enhance its utility in sustainable amine production .

Scientific Research Applications

2.1. Late-Stage Functionalization

Recent studies have highlighted the use of diphenylphosphinyl compounds in late-stage functionalization of complex molecules. For instance, a methodology utilizing diphenylphosphinylhydroxylamine (DPPH) has been developed for late-stage S-imination reactions on peptides and natural products. This method has demonstrated excellent chemoselectivity and broad functional group tolerance, making it applicable for modifying biologically relevant molecules .

Application Description Outcome
Late-Stage S-iminationUtilizes DPPH for modifying peptides and natural productsHigh yields of sulfoximines
BioconjugationDPPH acts as a handle for bioconjugation with various substratesEffective conjugation methods

2.2. Synthesis of Sulfilimines and Sulfoximines

Diphenylphosphinyl derivatives are also employed in synthesizing sulfilimines and sulfoximines, which are important intermediates in medicinal chemistry. The reported one-pot reactions using DPPH allow for the efficient formation of these compounds under mild conditions .

3.1. Cytotoxicity Studies

The cytotoxic effects of new sulfilimine and sulfoximine derivatives synthesized from diphenylphosphinyl compounds have been investigated, revealing potential therapeutic applications against certain cancer cell lines. For example, modifications to amatoxin structures have shown promising cytotoxicity profiles .

Compound Target Cytotoxicity
Sulfilimine-AmatoxinCancer Cell LinesSignificant cytotoxicity
Sulfoximine-FulvestrantHormone-Dependent CancersModerate cytotoxicity

4.1. Bioconjugation Handles

In a study focused on bioconjugation, diphenylphosphinyl groups were utilized to create linkers that facilitate the attachment of therapeutic agents to biomolecules. This approach enhances the delivery and efficacy of drugs targeting specific cells .

4.2. Drug Development

The incorporation of diphenylphosphinyl compounds into drug development pipelines has been explored, particularly for creating novel anti-inflammatory agents that inhibit cytokine production in mammalian models . This research indicates a pathway for developing therapeutics that target diseases mediated by inflammatory cytokines.

Mechanism of Action

The mechanism of action of Diphenylphosphinyl(alpha-tosylbenzyl)amine involves its interaction with molecular targets through its phosphinyl and tosyl groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Group Influence

Diphenylphosphinyl(alpha-tosylbenzyl)amine belongs to a class of phosphinyl-substituted amines, which are structurally distinct from other amine derivatives such as methoxymethyl- or bromo-substituted analogs. For example:

  • Boldine (1) : The natural precursor lacks phosphinyl or tosyl groups, exhibiting minimal cytotoxic activity.
  • Diphenylphosphinylboldine (4) : Introduction of the diphenylphosphinyl group at position 3 drastically increases cytotoxic potency, underscoring the critical role of phosphinyl moieties in bioactivity .

Cytotoxic Activity: IC₅₀ Comparisons

The cytotoxic effects of diphenylphosphinyl derivatives are markedly superior to those of structurally related compounds. Below is a comparative analysis of IC₅₀ values (µM) for boldine derivatives against breast cancer cell lines:

Compound MDA-MB-231 (µM) MCF-7 (µM) DHF Fibroblasts (µM)
Boldine (1) >100 >100 >100
Methoxymethylboldine (2) >100 >100 >100
Bromoboldine (3) >100 >100 >100
Diphenylphosphinylboldine (4) 62.7 55.5 >100

Data adapted from

Key findings:

  • Compound 4 exhibits 10-fold greater potency than its precursors (1–3) in breast cancer cells.
  • No significant activity is observed in non-cancerous DHF fibroblasts, indicating selective toxicity toward malignant cells .

Mechanistic and Selectivity Insights

The diphenylphosphinyl group likely enhances membrane permeability or facilitates interactions with intracellular targets such as DNA or enzymes involved in apoptosis. In contrast, methoxymethyl or bromo groups lack these properties, resulting in inert profiles. The selectivity for cancer cells further distinguishes diphenylphosphinyl derivatives from non-selective cytotoxic agents .

Biological Activity

Introduction

Diphenylphosphinyl(alpha-tosylbenzyl)amine is a phosphine oxide derivative that has garnered interest due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Cytokine Production : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF). These cytokines play crucial roles in mediating inflammatory responses and are implicated in various diseases, including rheumatoid arthritis and sepsis .
  • Kinase Inhibition : Research indicates that this compound may interfere with kinase signaling pathways, which are essential for the transduction of growth factor signals. Kinases like CSBP/p38 are involved in the phosphorylation processes that regulate cytokine synthesis and cellular responses to stress .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Cytokine InhibitionSuppresses IL-1 and TNF production
Kinase SignalingInhibits CSBP/p38 kinase pathway
Antitumor ActivityPotential role in inhibiting tumor cell proliferation
Anti-inflammatory EffectsReduces inflammation markers in various models

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers observed a significant reduction in IL-6 levels in vitro. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), leading to decreased production of pro-inflammatory cytokines .

Case Study 2: Antitumor Potential

Another investigation focused on the antitumor effects of this compound against breast cancer cell lines. The results demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. This suggests a potential mechanism where the compound may interfere with critical survival pathways in cancer cells .

Research Findings

Recent studies have expanded our understanding of the biological implications of this compound:

  • Pharmacodynamics : The compound exhibits dose-dependent effects on cytokine production, indicating its potential as a therapeutic agent for inflammatory diseases.
  • Molecular Interactions : Investigations into the molecular interactions reveal that this compound may act as a competitive inhibitor for certain kinases involved in inflammatory signaling pathways .

Q & A

Q. How can crystallographic data be leveraged to troubleshoot synthetic bottlenecks?

  • Methodological Answer : Crystal packing analysis (e.g., using Mercury software) identifies steric hindrance from bulky substituents. If a reaction stalls, modify substituents (e.g., replace tosyl with mesyl) to reduce steric strain and improve reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylphosphinyl(alpha-tosylbenzyl)amine
Reactant of Route 2
Diphenylphosphinyl(alpha-tosylbenzyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.